An In-Depth Technical Guide to Bis(4-tert-butylphenyl)amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Bis(4-tert-butylphenyl)amine: Synthesis, Properties, and Applications
Introduction
Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. Its molecular structure, characterized by two bulky tert-butyl groups positioned para to the amine nitrogen, imparts unique chemical properties that make it a valuable compound in various industrial and research applications. Primarily recognized for its efficacy as an antioxidant, it plays a crucial role in preventing the degradation of organic materials exposed to oxidative stress, particularly at elevated temperatures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of Bis(4-tert-butylphenyl)amine, with a focus on the mechanistic principles that underpin its function.
Physicochemical Properties
Bis(4-tert-butylphenyl)amine is a white to off-white crystalline powder at room temperature. The presence of the large, nonpolar tert-butyl groups significantly influences its solubility, rendering it readily soluble in many organic solvents while being practically insoluble in water. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 4627-22-9 | [1][2] |
| Molecular Formula | C20H27N | [1][2] |
| Molecular Weight | 281.44 g/mol | [1][2] |
| Melting Point | 105.0 to 109.0 °C | |
| Boiling Point | 195 °C at 3 mmHg | |
| Appearance | White to light yellow powder/crystal | [3] |
| Solubility | Soluble in toluene | |
| IUPAC Name | 4-tert-butyl-N-(4-tert-butylphenyl)aniline | [3] |
Synthesis of Bis(4-tert-butylphenyl)amine
The synthesis of Bis(4-tert-butylphenyl)amine is typically achieved through cross-coupling reactions that form a C-N bond between two aryl groups. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as catalyst cost, reaction conditions, and substrate scope.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diarylamines, involving a copper-catalyzed reaction between an aryl halide and an amine.
Reaction Scheme:
Caption: Ullmann Condensation for Bis(4-tert-butylphenyl)amine Synthesis.
Causality Behind Experimental Choices:
-
Catalyst: Copper catalysts, often in the form of copper(I) salts like CuI, are essential for this transformation. The copper facilitates the coupling by coordinating to both the aryl halide and the amine, bringing them into proximity and lowering the activation energy of the reaction.[4]
-
Base: A base, such as potassium carbonate (K2CO3), is required to deprotonate the amine, forming the more nucleophilic amide anion, which is the active species in the coupling reaction.
-
Temperature: Traditional Ullmann condensations necessitate high reaction temperatures, often exceeding 150 °C, to overcome the activation barrier for the C-N bond formation.[4]
Experimental Protocol (General):
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylaniline, 4-bromo-tert-butylbenzene, copper(I) iodide (CuI), and potassium carbonate (K2CO3).
-
Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 150-200 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Bis(4-tert-butylphenyl)amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[5]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination for Bis(4-tert-butylphenyl)amine Synthesis.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as palladium(II) acetate (Pd(OAc)2) or a pre-formed palladium(0) complex, is the cornerstone of this reaction. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6]
-
Ligand: A phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired C-N bond formation. The choice of ligand can significantly impact the reaction outcome.[6]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[7]
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., NaOtBu) to a dry reaction flask.
-
Add a dry, deoxygenated solvent, such as toluene or dioxane.
-
Add 4-tert-butylaniline and 4-bromo-tert-butylbenzene to the reaction mixture.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Bis(4-tert-butylphenyl)amine.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for confirming the identity and purity of synthesized Bis(4-tert-butylphenyl)amine. While comprehensive spectral data is often proprietary to commercial suppliers, the expected characteristics are outlined below. For certified analytical data, it is recommended to consult the documentation provided by chemical suppliers.[1][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 6.8-7.3 ppm). The 18 protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm) due to their chemical equivalence. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule. One would expect to see signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and several distinct signals for the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum of a secondary amine like Bis(4-tert-butylphenyl)amine will exhibit a characteristic N-H stretching vibration as a single, weak to medium band in the region of 3350-3310 cm⁻¹.[9] Other significant absorptions will include C-H stretching vibrations from the aromatic rings and the tert-butyl groups, and C=C stretching vibrations from the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (281.44 g/mol ). Fragmentation patterns may involve the loss of a methyl group or a tert-butyl group.[10]
Mechanism of Antioxidant Action
The primary application of Bis(4-tert-butylphenyl)amine is as an antioxidant, particularly in lubricants, polymers, and adhesives where it functions as a thermal stabilizer. Its efficacy stems from its ability to act as a radical scavenger, interrupting the auto-oxidation chain reactions that lead to material degradation.
The Radical Scavenging Cycle:
The antioxidant mechanism of diarylamines involves a catalytic cycle where the parent amine is regenerated, allowing a single molecule to quench multiple radical species. This is particularly effective at elevated temperatures.
Caption: Catalytic cycle of diarylamine antioxidants in inhibiting auto-oxidation.
Explanation of the Mechanism:
-
Initiation and Propagation: The process of auto-oxidation begins with the formation of alkyl radicals (R•) from a substrate (RH). These radicals react rapidly with oxygen to form peroxyl radicals (ROO•). The peroxyl radicals can then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.
-
Inhibition by Hydrogen Atom Transfer: Bis(4-tert-butylphenyl)amine (Ar2NH) inhibits this process by donating its labile N-H hydrogen atom to a peroxyl radical (ROO•). This reaction is favorable because the resulting aminyl radical (Ar2N•) is stabilized by resonance over the two aromatic rings. This step converts the highly reactive peroxyl radical into a less reactive hydroperoxide, effectively breaking the propagation cycle.
-
Formation of a Stable Nitroxide Radical: The aminyl radical can further react with another peroxyl radical to form a stable nitroxide radical (Ar2NO•). The steric hindrance provided by the tert-butyl groups plays a crucial role in the stability of this nitroxide radical, preventing it from participating in unwanted side reactions.
-
Radical Trapping and Regeneration: The nitroxide radical can then trap an alkyl radical (R•) to form an alkoxyamine (Ar2NOR). At elevated temperatures, this alkoxyamine can undergo decomposition through various pathways, such as a retro-carbonyl-ene reaction or N-O bond homolysis, to regenerate the parent diarylamine (Ar2NH).[11] This regeneration is the key to the catalytic nature of diarylamine antioxidants, allowing them to be effective at low concentrations over extended periods.
Applications in Research and Drug Development
Beyond its industrial use as an antioxidant, the diarylamine scaffold of Bis(4-tert-butylphenyl)amine is of interest to researchers in medicinal chemistry and drug development.
-
Scaffold for Novel Therapeutics: The antioxidant properties of diarylamines make them attractive starting points for the design of novel drugs targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[12] The tert-butyl groups can be strategically modified to modulate the compound's lipophilicity, metabolic stability, and target affinity.
-
Probes for Studying Oxidative Stress: As potent radical scavengers, diarylamines can be used as chemical probes to investigate the role of radical-mediated processes in biological systems.
-
Organic Electronics: The electron-rich nature of the diarylamine core also makes it a useful building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[5]
Safety and Handling
Bis(4-tert-butylphenyl)amine is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Bis(4-tert-butylphenyl)amine is a scientifically and industrially significant molecule. Its robust synthesis via established cross-coupling methodologies and its well-understood, catalytic radical-scavenging mechanism make it an indispensable antioxidant in a multitude of applications. The sterically hindered diarylamine motif not only confers exceptional stability but also provides a versatile platform for further chemical exploration in materials science and drug discovery. This guide has provided a foundational understanding of its core technical aspects, from synthesis to function, to aid researchers and professionals in its effective application.
References
- 1. 4627-22-9|Bis(4-(tert-butyl)phenyl)amine|BLD Pharm [bldpharm.com]
- 2. Bis(4-tert-butylphenyl)amine | 4627-22-9 | FB62294 [biosynth.com]
- 3. Bis(4-(tert-butyl)phenyl)amine | 4627-22-9 [sigmaaldrich.com]
- 4. Aniline, n-tert-butyl-4-tert-butyl- [webbook.nist.gov]
- 5. Bis(4-tert-butylphenyl)amine | 4627-22-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy Online CAS Number 4627-22-9 - TRC - Bis(4-tert-butylphenyl)amine | LGC Standards [lgcstandards.com]
- 8. 4627-22-9 | Bis(4-tert-butylphenyl)amine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 4,4'-Di-tert-butyldiphenylamine | C20H27N | CID 458684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
